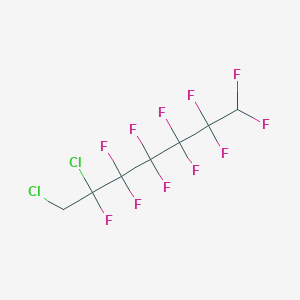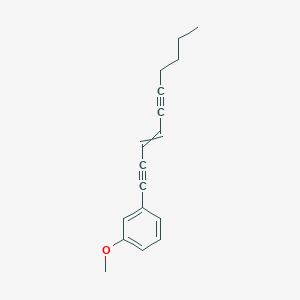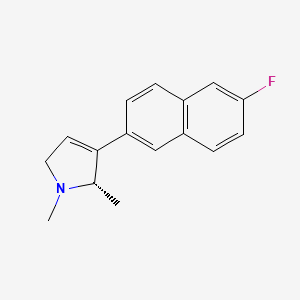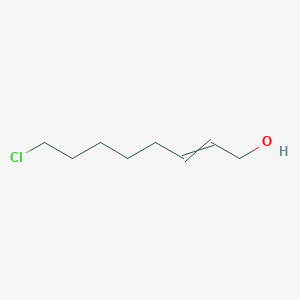
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- is a highly fluorinated and chlorinated derivative of heptane. This compound is characterized by the presence of multiple fluorine and chlorine atoms, which significantly alter its chemical properties compared to its parent hydrocarbon, heptane. The extensive halogenation makes it a compound of interest in various scientific and industrial applications due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- typically involves the halogenation of heptane. The process can be carried out through a series of substitution reactions where hydrogen atoms in heptane are replaced by fluorine and chlorine atoms. This can be achieved using reagents such as chlorine gas (Cl₂) and fluorine gas (F₂) under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor where heptane is exposed to a mixture of chlorine and fluorine gases. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure complete halogenation. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can also undergo oxidation reactions, although the presence of multiple halogen atoms makes it relatively resistant to oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield partially halogenated heptane derivatives, while reduction can lead to the formation of heptane with fewer halogen atoms.
Applications De Recherche Scientifique
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study the effects of extensive halogenation on hydrocarbon reactivity.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to halogenated compounds’ toxicity and bioaccumulation.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs that require specific halogenation patterns for activity.
Industry: Utilized in the production of specialty chemicals and materials, including high-performance lubricants and coatings due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism by which Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- exerts its effects is primarily through its interactions with other molecules via halogen bonding. The presence of multiple halogen atoms allows for strong intermolecular interactions, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-: Another highly fluorinated derivative of heptane with similar properties but different halogenation patterns.
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-: A compound with an additional fluorine atom compared to Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro-.
Uniqueness
Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- is unique due to its specific pattern of halogenation, which imparts distinct chemical properties. The combination of chlorine and fluorine atoms in specific positions on the heptane backbone results in a compound with unique reactivity and stability, making it valuable for various specialized applications.
Propriétés
Numéro CAS |
538345-75-4 |
|---|---|
Formule moléculaire |
C7H3Cl2F11 |
Poids moléculaire |
366.98 g/mol |
Nom IUPAC |
6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoroheptane |
InChI |
InChI=1S/C7H3Cl2F11/c8-1-3(9,12)5(15,16)7(19,20)6(17,18)4(13,14)2(10)11/h2H,1H2 |
Clé InChI |
PLFZRLCDPFGDKI-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)

![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)


![4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)](/img/structure/B14228413.png)
![3-hydroxy-2-[(1R)-3-(methylamino)-1-phenylpropoxy]benzoic acid](/img/structure/B14228418.png)
acetate](/img/structure/B14228420.png)
![Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14228429.png)

